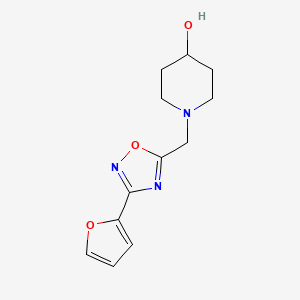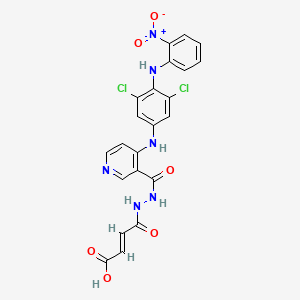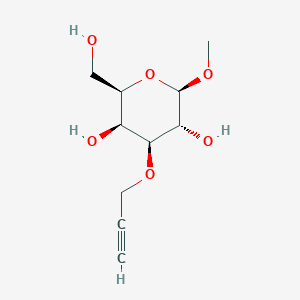
1-((3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-4-ol is a complex organic compound that features a furan ring, an oxadiazole ring, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-4-ol typically involves multiple steps. One common approach starts with the preparation of the furan-2-yl oxadiazole intermediate, which is then coupled with piperidin-4-ol under specific reaction conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the coupling process.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-((3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the oxadiazole ring or the piperidine ring.
Substitution: Substitution reactions can occur at the furan ring or the piperidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups to the furan or piperidine rings.
Scientific Research Applications
1-((3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-4-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 1-((3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-4-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-aminothiazole derivatives: These compounds share some structural similarities and are also studied for their medicinal properties.
Indole-1,3,4-oxadiazole based sulfonyl triazoles: These compounds have similar oxadiazole rings and are explored for their anticancer activities.
Uniqueness
1-((3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-4-ol is unique due to its combination of a furan ring, an oxadiazole ring, and a piperidine ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C12H15N3O3 |
|---|---|
Molecular Weight |
249.27 g/mol |
IUPAC Name |
1-[[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-4-ol |
InChI |
InChI=1S/C12H15N3O3/c16-9-3-5-15(6-4-9)8-11-13-12(14-18-11)10-2-1-7-17-10/h1-2,7,9,16H,3-6,8H2 |
InChI Key |
PWCHGMUZTZSWKC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1O)CC2=NC(=NO2)C3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Benzyl 3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinoline]-1-carboxylate](/img/structure/B14912491.png)
![1-[(2E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]proline](/img/structure/B14912498.png)




![2-(2,4-dinitrophenyl)-N'-[(1Z)-1-phenylpropylidene]acetohydrazide](/img/structure/B14912528.png)
![4-{2-[(E)-(hydroxyimino)methyl]-1H-pyrrol-1-yl}benzoic acid](/img/structure/B14912535.png)

